

# Commercial Suppliers and Technical Guide for 3,6-Dioxa-1,8-octanedithiol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,6-Dioxa-1,8-octanedithiol** (DODT), a versatile dithiol monomer with significant applications in polymer chemistry and peptide synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its use.

## Introduction

**3,6-Dioxa-1,8-octanedithiol**, also known by synonyms such as 1,2-Bis(2-mercaptoethoxy)ethane and Triglycol dimercaptan, is a non-volatile, colorless to light yellow liquid.<sup>[1][2]</sup> Its unique structure, featuring two terminal thiol groups separated by a flexible ethylene glycol backbone, makes it a valuable reagent in various advanced scientific fields.<sup>[3][4]</sup> It is particularly noted for its role as a scavenger in Fmoc-based solid-phase peptide synthesis and as a monomer in the synthesis of poly(disulfide)s through radical ring-opening redox polymerization.<sup>[3][5][6]</sup>

## Commercial Availability

**3,6-Dioxa-1,8-octanedithiol** is readily available from a range of commercial chemical suppliers. Purity levels typically exceed 97%, with some suppliers offering grades of 99% or higher.<sup>[1][2][7]</sup>

Table 1: Prominent Commercial Suppliers of **3,6-Dioxa-1,8-octanedithiol**

| Supplier                       | Available Purity/Grades                               | Additional Information                                            |
|--------------------------------|-------------------------------------------------------|-------------------------------------------------------------------|
| TCI America                    | >97.0% (GC)                                           | Also available through distributors like Fisher Scientific.[1][7] |
| AG Scientific                  | Research or further manufacturing use only.           | Common name: DODT.[8]                                             |
| Spectrum Chemical              | Meets or exceeds grade requirements.                  | -                                                                 |
| Amitychem Corporation          | High quality, ISO/SGS/CQC certificated.               | 15 years of experience in the field.[9]                           |
| Echemi                         | Industrial Grade, 99% Min, Pharmaceutical Grade/99.5% | Connects buyers with various Chinese manufacturers.[10]           |
| ChemicalBook                   | Various purities (e.g., 98.0%, 99%)                   | Acts as a directory for multiple suppliers.[1]                    |
| Santo Righello Private Limited | 99%                                                   | Based in India.[2]                                                |

## Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **3,6-Dioxa-1,8-octanedithiol** is crucial for its effective handling, storage, and application in experimental settings.

Table 2: Quantitative Data for **3,6-Dioxa-1,8-octanedithiol**

| Property                              | Value                                                                                                                                                                                                                            | Source(s) |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Identifiers                  |                                                                                                                                                                                                                                  |           |
| CAS Number                            | 14970-87-7                                                                                                                                                                                                                       | [8]       |
| Molecular Formula                     | C <sub>6</sub> H <sub>14</sub> O <sub>2</sub> S <sub>2</sub>                                                                                                                                                                     | [8]       |
| Molecular Weight                      | 182.31 g/mol                                                                                                                                                                                                                     | [8]       |
| Physical Properties                   |                                                                                                                                                                                                                                  |           |
| Appearance                            | Colorless to light yellow, clear liquid                                                                                                                                                                                          | [3][7]    |
| Boiling Point                         | 125 - 131 °C @ 5 mmHg; 225 °C (lit.)                                                                                                                                                                                             | [1][10]   |
| Density                               | 1.120 g/mL at 25 °C (lit.)                                                                                                                                                                                                       | [1][10]   |
| Refractive Index (n <sub>20/D</sub> ) | 1.509 (lit.)                                                                                                                                                                                                                     | [1][10]   |
| Flash Point                           | 136 °C (276.80 °F)                                                                                                                                                                                                               | [10]      |
| Vapor Pressure                        | 0.39 Pa at 20°C                                                                                                                                                                                                                  | [1]       |
| Water Solubility                      | 15 g/L at 25 °C                                                                                                                                                                                                                  | [11]      |
| pKa                                   | 8.7 ± 0.2 and 9.6 ± 0.2 (at 25.0 °C, ionic strength 1.0 M)                                                                                                                                                                       | [1]       |
| Safety Data                           |                                                                                                                                                                                                                                  |           |
| Hazard Codes                          | T (Toxic), N (Dangerous for the environment), Xn (Harmful)                                                                                                                                                                       | [2]       |
| Risk Phrases                          | R22 (Harmful if swallowed),<br>R23 (Toxic by inhalation),<br>R36/37/38 (Irritating to eyes, respiratory system and skin),<br>R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | [2][10]   |

---

|                |                                                                                                                                                                                                                                      |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S61 (Avoid release to the environment) [2][10] |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

## Key Applications and Experimental Protocols

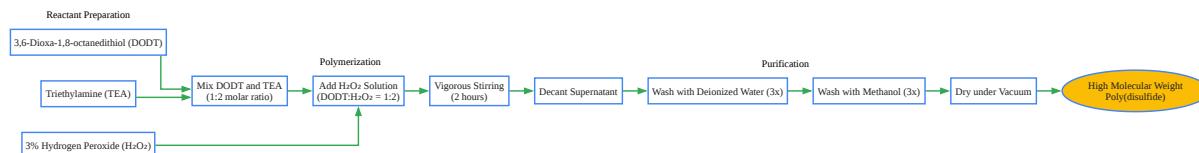
### Radical Ring-Opening Redox Polymerization (R3P)

**3,6-Dioxa-1,8-octanedithiol** is a key monomer in a "green" polymerization method known as Radical Ring-opening Redox Polymerization (R3P).<sup>[6]</sup> This method uses triethylamine (TEA) and dilute hydrogen peroxide ( $H_2O_2$ ) to produce high molecular weight poly(disulfide)s at ambient temperatures.<sup>[6]</sup>

Experimental Protocol: Radical Ring-Opening Redox Polymerization of DODT<sup>[6]</sup>

Materials:

- **3,6-Dioxa-1,8-octanedithiol** (DODT)
- Triethylamine (TEA)
- Hydrogen peroxide ( $H_2O_2$ ), 3% aqueous solution
- Deionized water
- Methanol


Procedure:

- In a suitable reaction vessel, mix DODT and TEA in a 1:2 molar ratio.
- Slowly add a 3% aqueous solution of  $H_2O_2$  to the DODT/TEA mixture. The molar ratio of DODT to  $H_2O_2$  should also be 1:2. The addition should be done in a controlled manner to

manage the exothermic reaction.

- Stir the two-phase system vigorously. Polymerization will occur, resulting in the formation of a solid or gooey polymer product.
- After the reaction is complete (e.g., after 2 hours), decant the supernatant.
- Wash the polymer product three times with deionized water, followed by three washes with methanol. Each wash should be for approximately 30 minutes.
- Dry the resulting polymer under vacuum until a constant weight is achieved.

#### Workflow for Radical Ring-Opening Redox Polymerization (R3P) of DODT



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of poly(disulfide)s via R3P of DODT.

## Scavenger in Solid-Phase Peptide Synthesis

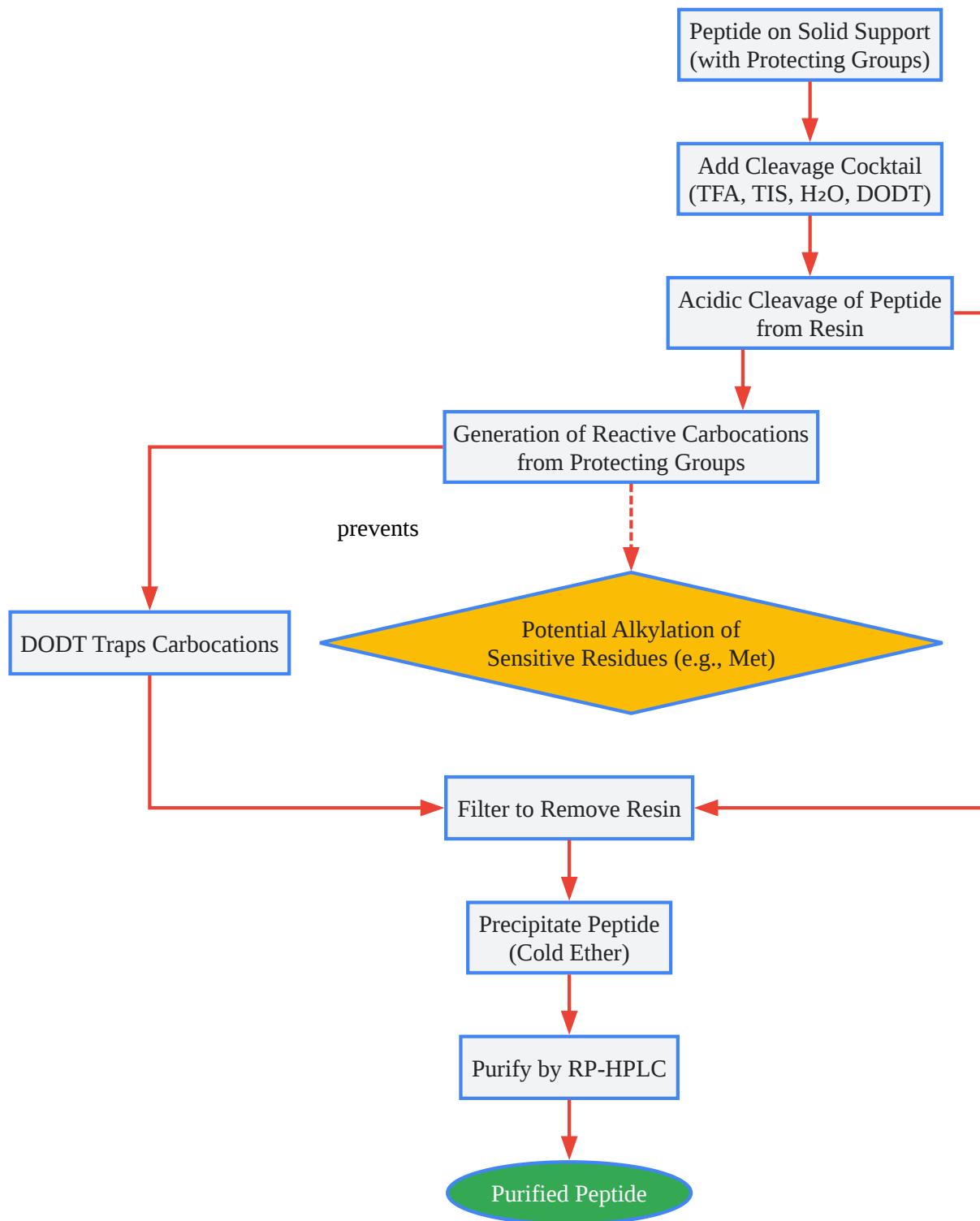
DODT is employed as a low-odor scavenger in Fmoc-based solid-phase peptide synthesis.<sup>[3]</sup> <sup>[8]</sup> During the acidic cleavage of the peptide from the solid support, reactive carbocations can be generated from protecting groups, which can lead to unwanted side reactions with sensitive

amino acid residues like methionine and tryptophan.[\[5\]](#)[\[7\]](#) The thiol groups of DODT act as nucleophiles to trap these carbocations.

Experimental Protocol: Peptide Cleavage from Resin using a DODT Cocktail[\[7\]](#)[\[12\]](#)

#### Materials:

- Peptide-bound resin
- Trifluoroacetic acid (TFA)
- **3,6-Dioxa-1,8-octanedithiol (DODT)**
- Triisopropylsilane (TIS)
- Water
- Cold diethyl ether


#### Procedure:

- Prepare the cleavage cocktail. A common cocktail consists of TFA/TIS/Water/DODT in a ratio of 95:2.5:2.5:2.5 (v/v/v/v).
- Add the cleavage cocktail to the peptide-bound resin in a reaction vessel.
- Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Concentrate the filtrate, for example, by blowing a stream of nitrogen over the surface.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether and dry.

- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on a Potential Side Reaction: When using DODT as a scavenger for peptides containing methionine, an alkylation by-product can be observed.<sup>[7]</sup> This can be mitigated by replacing DODT with ethanedithiol or by using methionine sulfoxide during synthesis.<sup>[7]</sup> The by-product can also be removed in a post-cleavage step by treatment with dilute aqueous acid.<sup>[7]</sup>

#### Logical Flow of Peptide Cleavage and Scavenging with DODT



[Click to download full resolution via product page](#)

Caption: Process of peptide cleavage using DODT as a scavenger.

## Safety and Handling

**3,6-Dioxa-1,8-octanedithiol** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[9][10] It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[9] It is also very toxic to aquatic life with long-lasting effects.[9] Personal protective equipment, including gloves and eye/face protection, should be worn.[10] Store in a cool, dry place in a tightly sealed container.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,6-DIOXA-1,8-OCTANEDITHIOL | 14970-87-7 [chemicalbook.com]
- 2. 3,6-DIOXA-1,8-OCTANEDITHIOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbino.com]
- 5. 3,6-Dioxa-1,8-octanedithiol | 14970-87-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3,6-Dioxa-1,8-octanedithiol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088884#commercial-suppliers-of-3-6-dioxa-1-8-octanedithiol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)